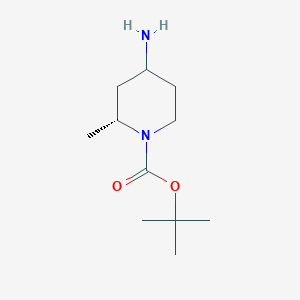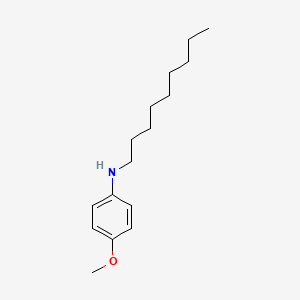
4-Methoxy-N-nonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-nonylaniline is an organic compound with the molecular formula C16H27NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a nonyl group, and a methoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-nonylaniline typically involves the reaction of 4-methoxyaniline with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-nonylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: this compound can be converted to 4-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-nonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-nonylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nonyl group can influence the compound’s hydrophobicity and membrane permeability. These properties make it a valuable tool in studying molecular pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the nonyl group.
4-Nonylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-N,N-dimethylaniline: Contains two methyl groups on the nitrogen instead of a nonyl group.
Uniqueness
4-Methoxy-N-nonylaniline is unique due to the presence of both the methoxy and nonyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
900790-26-3 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
4-methoxy-N-nonylaniline |
InChI |
InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-14-17-15-10-12-16(18-2)13-11-15/h10-13,17H,3-9,14H2,1-2H3 |
Clave InChI |
MXEOFWXYCFIGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)

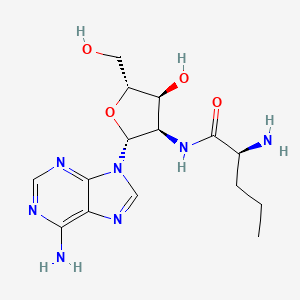
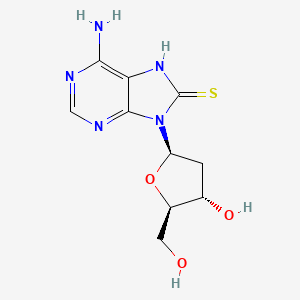
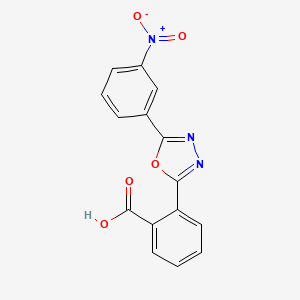
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
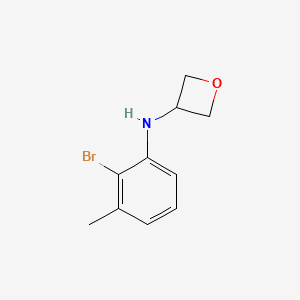
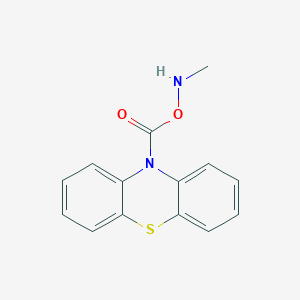
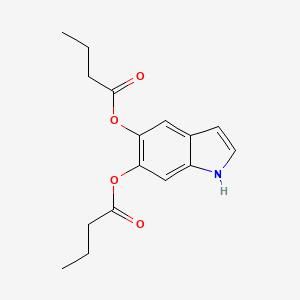
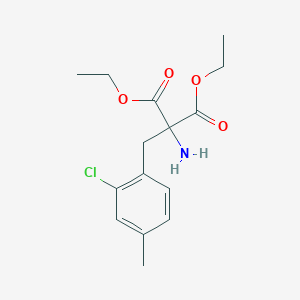
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)

